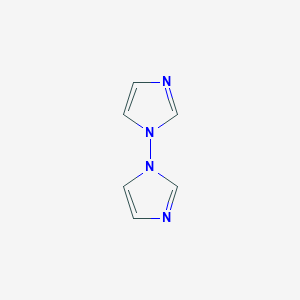

1,1'-Biimidazole

Descripción

1,1'-Biimidazole (C₆H₆N₄) is a nitrogen-rich heterocyclic compound comprising two imidazole rings connected at the 1,1'-positions. Its structure features a trans conformation with a dihedral angle of 55.64° between the rings, as confirmed by crystallographic studies . The molecule forms extensive hydrogen-bonded networks (O–H⋯N and C–H⋯O), contributing to its stability and utility in coordination chemistry . Synthetically, this compound derivatives are prepared via palladium-catalyzed coupling reactions or alkylation of imidazole precursors, as demonstrated in the synthesis of 1,1'-diphenyl-2,2'-biimidazole (77% yield, mp 155.5–156.5°C) . Key applications include metal coordination, optical materials, and energetic compounds, with recent studies highlighting its pH-sensitive fluorescence and explosive performance .

Propiedades

Número CAS |

125934-36-3 |

|---|---|

Fórmula molecular |

C6H6N4 |

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

1-imidazol-1-ylimidazole |

InChI |

InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |

Clave InChI |

QXVYTPLRWBDUNZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C=N1)N2C=CN=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.

Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydro derivatives of 1,1’-Biimidazole.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1,1’-Biimidazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Differences

Bipyrrole Derivatives

Replacing imidazole rings with pyrrole (as in 1,1',5,5'-tetraphenyl-2,2'-bipyrrole) increases steric hindrance due to hydrogen atoms at the 3,3'-positions. This reduces planarity and π-conjugation compared to 2,2'-biimidazole derivatives, which exhibit enhanced planarization under photoexcitation . For instance, 1,1',5,5'-tetraphenyl-2,2'-biimidazole shows a Stokes shift indicative of conformational changes enabling π-expansion, a property absent in bipyrrole analogs .

Substituent Effects on Properties

Aryl Substituents

Derivatives with phenyl or naphthyl groups exhibit tunable optical properties. For example:

Table 2: Optical Properties of Selected Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 1,1'-Diphenyl-2,2'-biimidazole | 310 | 385 | 75 |

| 5,5'-Di(naphthyl)-derivative | 325 | 420 | 95 |

Alkyl Chain Modifications

Alkyl-substituted derivatives (e.g., 1-octyl-2,2'-biimidazole) improve solubility in organic solvents for metal extraction. However, longer alkyl chains (decyl vs. heptyl) reduce extraction efficiency due to steric effects .

Application-Specific Comparisons

Energetic Materials

This compound derivatives exhibit superior explosive performance:

Table 3: Explosive Performance Comparison

| Compound | Detonation Velocity (m/s) | Thermal Stability (°C) |

|---|---|---|

| 5-Azido-trinitro-biimidazole | 8,094 | 252 |

| Diazodinitrophenol (DDNP) | 6,900 | 180 |

Metal Coordination Chemistry

2,2'-Biimidazole forms stable complexes with transition metals, but unlike benzimidazole, it shows poor selectivity in base metal extraction due to isostructural complexes with similar formation constants (log K ≈ 4.5–5.0 for Ni²⁺, Co²⁺) .

Polymeric Materials

Poly(1,1'-divinyl-2,2'-biimidazole) exhibits a glass transition temperature (T₉) of 120°C and molecular weight >50,000 Da, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.